(5-fluoro-1-phenyl-1H-pyrazol-4-yl)boronic acid
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Overview
Description
(5-fluoro-1-phenyl-1H-pyrazol-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with a phenyl group and a fluorine atom. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-fluoro-1-phenyl-1H-pyrazol-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 5-fluoro-1-phenylpyrazole with a boronic acid derivative under suitable conditions. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
(5-fluoro-1-phenyl-1H-pyrazol-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Including DMF, THF, and ethanol.
Oxidizing Agents: Such as hydrogen peroxide and sodium periodate.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Alcohols and Ketones: From oxidation reactions.
Substituted Pyrazoles: From nucleophilic substitution reactions.
Scientific Research Applications
(5-fluoro-1-phenyl-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-fluoro-1-phenyl-1H-pyrazol-4-yl)boronic acid in chemical reactions often involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the final coupled product .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylboronic Acid: Similar in structure but lacks the pyrazole ring .
1H-Pyrazole-4-boronic Acid Pinacol Ester: Contains a pyrazole ring but with different substituents .
Phenylboronic Acid: Lacks both the fluorine atom and the pyrazole ring .
Uniqueness
(5-fluoro-1-phenyl-1H-pyrazol-4-yl)boronic acid is unique due to the combination of the boronic acid group, the pyrazole ring, and the fluorine atom. This unique structure imparts specific reactivity and properties that are not observed in other similar compounds. For example, the presence of the fluorine atom can enhance the compound’s stability and reactivity in certain chemical reactions .
Properties
Molecular Formula |
C9H8BFN2O2 |
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Molecular Weight |
205.98 g/mol |
IUPAC Name |
(5-fluoro-1-phenylpyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C9H8BFN2O2/c11-9-8(10(14)15)6-12-13(9)7-4-2-1-3-5-7/h1-6,14-15H |
InChI Key |
MBRITHNDRZHRDJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N(N=C1)C2=CC=CC=C2)F)(O)O |
Origin of Product |
United States |
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